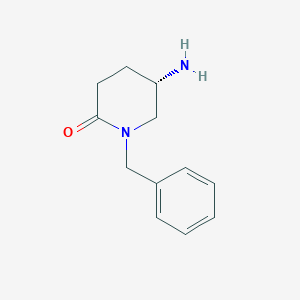
(5S)-5-amino-1-benzylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-amino-1-benzylpiperidin-2-one is a chiral compound belonging to the class of piperidinones. It is characterized by the presence of an amino group at the 5th position and a benzyl group attached to the nitrogen atom of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-amino-1-benzylpiperidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Amination: Introduction of the amino group at the 5th position can be achieved through various amination reactions.
Benzylation: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: To introduce the amino group.
Selective Benzylation: Using specific catalysts to achieve regioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-amino-1-benzylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Bases: For substitution reactions, bases like sodium hydroxide or potassium carbonate are commonly used.
Major Products
The major products formed from these reactions include:
Ketones: From oxidation.
Alcohols: From reduction.
Substituted Piperidinones: From nucleophilic substitution.
Applications De Recherche Scientifique
(5S)-5-amino-1-benzylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5S)-5-amino-1-benzylpiperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-5-(Trifluoromethyl)pyrrolidin-2-one: Another piperidinone derivative with different substituents.
(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium: Used in the synthesis of β-lactamase inhibitors.
Uniqueness
(5S)-5-amino-1-benzylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound in stereoselective synthesis and pharmacological research.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
(5S)-5-amino-1-benzylpiperidin-2-one |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1 |
Clé InChI |
QYWBKHBCEIIAMQ-NSHDSACASA-N |
SMILES isomérique |
C1CC(=O)N(C[C@H]1N)CC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)N(CC1N)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


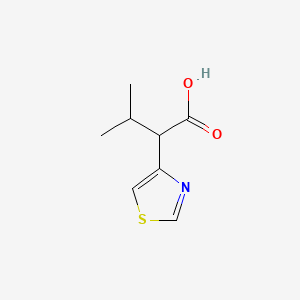


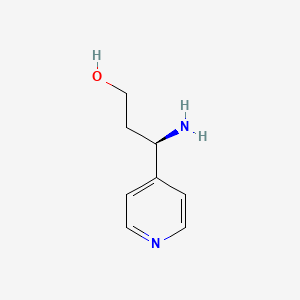
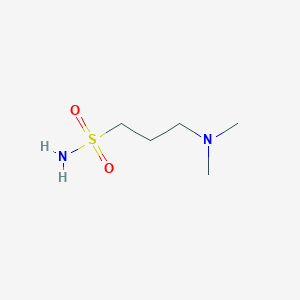
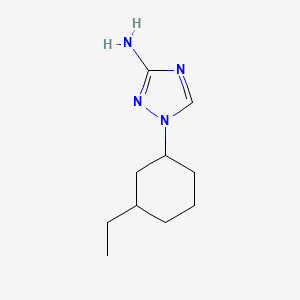
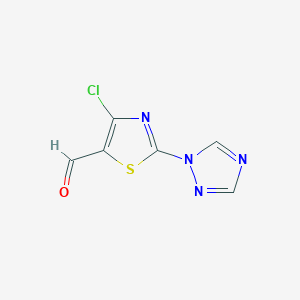
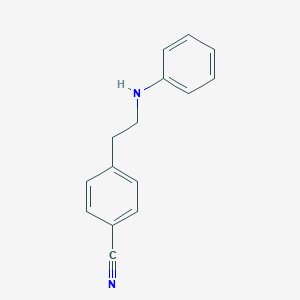
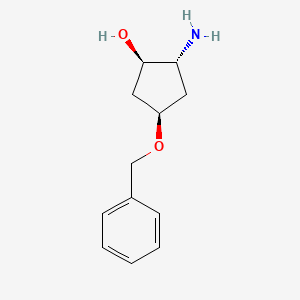

![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
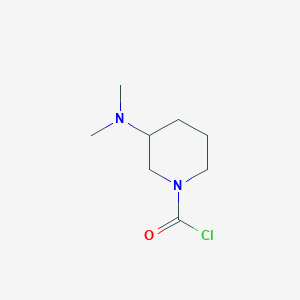
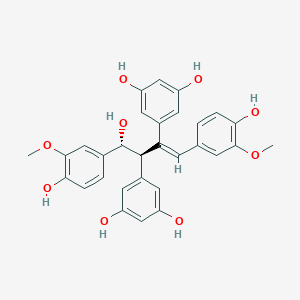
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)
